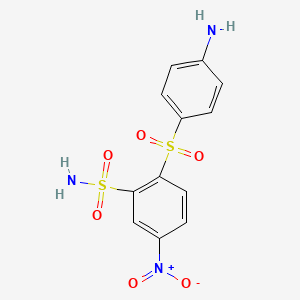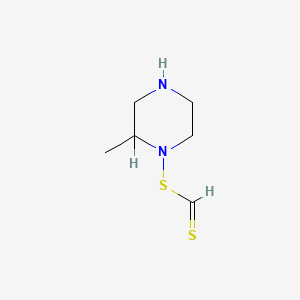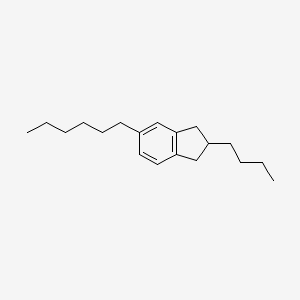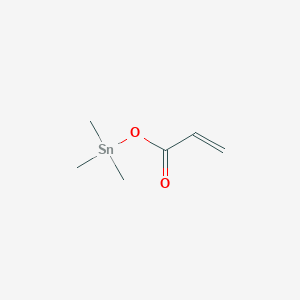
(Acryloyloxy)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acryloyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of an acryloyloxy group attached to a trimethylstannane moiety. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trimethyl)stannane typically involves the reaction of acryloyl chloride with trimethylstannane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Acryloyl chloride+Trimethylstannane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Acryloyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The acryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
(Acryloyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (Acryloyloxy)(trimethyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but contains an ammonium group instead of a stannane moiety.
Trimethylstannane: Lacks the acryloyloxy group but shares the trimethylstannane core.
Uniqueness
(Acryloyloxy)(trimethyl)stannane is unique due to the presence of both the acryloyloxy and trimethylstannane groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds.
Eigenschaften
CAS-Nummer |
36362-36-4 |
|---|---|
Molekularformel |
C6H12O2Sn |
Molekulargewicht |
234.87 g/mol |
IUPAC-Name |
trimethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3CH3.Sn/c1-2-3(4)5;;;;/h2H,1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
KCIQERGKWPHONE-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

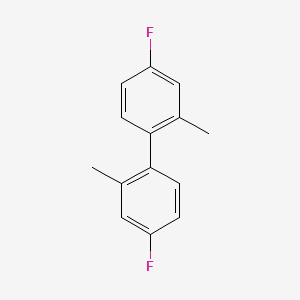
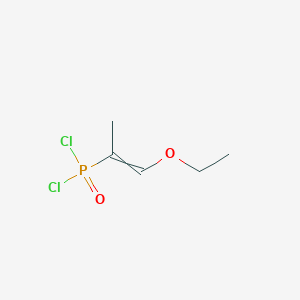
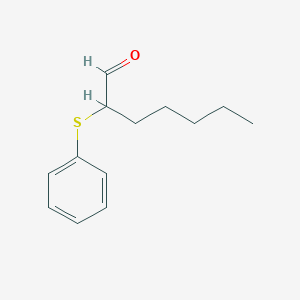
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

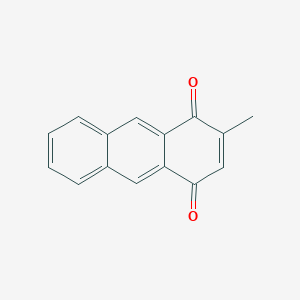
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

